molecular formula C8H11BrN2O B12433024 (4-Bromo-3-methoxy-benzyl)-hydrazine CAS No. 887595-20-2

(4-Bromo-3-methoxy-benzyl)-hydrazine

Cat. No.: B12433024
CAS No.: 887595-20-2
M. Wt: 231.09 g/mol
InChI Key: LQQNCYHTCPOEMZ-UHFFFAOYSA-N
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Description

(4-Bromo-3-methoxy-benzyl)-hydrazine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a hydrazine moiety attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-methoxy-benzyl)-hydrazine typically involves the reaction of 4-bromo-3-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide, thiols, or amines can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(4-Bromo-3-methoxy-benzyl)-hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methoxy-benzyl)-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The bromine and methoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (4-Bromo-3-methoxybenzaldehyde): A precursor in the synthesis of (4-Bromo-3-methoxy-benzyl)-hydrazine.

    (4-Bromo-3-methoxybenzyl alcohol): Another derivative with similar structural features.

    (4-Bromo-3-methoxybenzylamine): A related compound with an amine group instead of hydrazine.

Uniqueness: this compound is unique due to the presence of the hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research applications.

Properties

CAS No.

887595-20-2

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

(4-bromo-3-methoxyphenyl)methylhydrazine

InChI

InChI=1S/C8H11BrN2O/c1-12-8-4-6(5-11-10)2-3-7(8)9/h2-4,11H,5,10H2,1H3

InChI Key

LQQNCYHTCPOEMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNN)Br

Origin of Product

United States

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